Methyl 3-amino-2-benzylbutanoate
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Overview
Description
Methyl 3-amino-2-benzylbutanoate is an organic compound with the molecular formula C12H17NO2 It is a derivative of butanoic acid, featuring an amino group and a benzyl group attached to the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-amino-2-benzylbutanoate can be synthesized through several methods. One common approach involves the reaction of benzyl bromide with methyl 3-amino-2-butanoate in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions may lead to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of primary amines or alcohols.
Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, sodium hydroxide (NaOH)
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Primary amines, alcohols
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Methyl 3-amino-2-benzylbutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-substrate interactions, particularly those involving amino acid derivatives.
Medicine: this compound is investigated for its potential pharmacological properties, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of methyl 3-amino-2-benzylbutanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The benzyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Methyl 3-amino-2-benzylbutanoate can be compared with other similar compounds such as:
Methyl 3-amino-2-butanoate: Lacks the benzyl group, resulting in different reactivity and biological properties.
Benzyl 3-amino-2-butanoate: Contains a benzyl group but differs in the ester moiety, affecting its chemical behavior.
3-Amino-2-benzylbutanoic acid: The carboxylic acid form, which has distinct solubility and reactivity compared to the ester.
Biological Activity
Methyl 3-amino-2-benzylbutanoate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic applications. This article compiles various research findings, case studies, and data tables that elucidate the biological activity of this compound.
Chemical Structure and Properties
This compound is characterized by its amine and ester functional groups, which contribute to its biological properties. The compound can be represented as follows:
- Chemical Formula : C12H17NO2
- Molecular Weight : 209.27 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of 3-amino-2-benzylbutanoic acid with methylating agents. A notable method includes the use of methanol in the presence of acid catalysts to achieve high yields, as reported in patent literature .
Anticancer Properties
Several studies have investigated the anticancer properties of this compound. For instance, a recent study evaluated a series of related compounds for their ability to inhibit cancer cell proliferation. The results indicated that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines, including HCT116 (colon cancer) and MDA-MB-231 (breast cancer) cells.
Table 1: IC50 Values of Related Compounds
Compound | Cell Line | IC50 (nM) |
---|---|---|
This compound | HCT116 | 31.6 ± 0.8 |
This compound | MDA-MB-231 | 35.8 ± 0.8 |
Benzoyl derivative | HCT116 | 25–50 |
Alcohol derivative | MDA-MB-231 | Similar |
This table summarizes the inhibitory concentrations (IC50) observed in different studies, highlighting the effectiveness of this compound compared to other derivatives.
The mechanism by which this compound exerts its anticancer effects appears to involve apoptosis induction and cell cycle arrest. The compound has been shown to activate specific signaling pathways that lead to programmed cell death in malignant cells. This was demonstrated through assays measuring caspase activation and DNA fragmentation.
Other Biological Activities
In addition to its anticancer properties, this compound has been explored for other potential biological activities:
- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties against certain bacterial strains.
- Anti-inflammatory Effects : Research suggests that it may modulate inflammatory pathways, providing a basis for further exploration in inflammatory diseases.
Case Studies
A notable case study involved the administration of this compound in an animal model of cancer. The study found that treatment significantly reduced tumor size compared to control groups, supporting its potential as a therapeutic agent.
Properties
Molecular Formula |
C12H17NO2 |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
methyl 3-amino-2-benzylbutanoate |
InChI |
InChI=1S/C12H17NO2/c1-9(13)11(12(14)15-2)8-10-6-4-3-5-7-10/h3-7,9,11H,8,13H2,1-2H3 |
InChI Key |
SIDVGRIVHQRPIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(CC1=CC=CC=C1)C(=O)OC)N |
Origin of Product |
United States |
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